
Ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学的研究の応用
1. Corrosion Inhibition
A study by Zarrouk et al. (2014) explored the use of compounds related to Ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate as corrosion inhibitors for copper in nitric acid media. They conducted quantum chemical calculations to determine the relationship between the molecular structure of these compounds and their inhibition efficiency, finding a consistency with experimental data (Zarrouk et al., 2014).
2. Advanced Oxidation Processes
In a study on the degradation of certain compounds by advanced oxidation processes, Sun and Pignatello (1993) identified Ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate as one of the transient products. This finding is crucial for understanding the reaction pathways in wastewater treatment processes (Sun & Pignatello, 1993).
3. Polymerization Studies
Singha, Ruiter, and Schubert (2005) reported on the polymerization of a monomer bearing an oxetane group in the side chain, which includes Ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate. Their work focused on characterizing the polymer and demonstrated the potential application in materials science (Singha, Ruiter, & Schubert, 2005).
4. Synthesis of Enantiomerically Pure Compounds
Fadnavis, Radhika, and Devi (2006) researched the synthesis of enantiomerically pure compounds, involving Ethyl 2,4-dioxo-4-phenylbutyrate, which shares structural similarity with Ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate. Their work contributes to the field of chiral chemistry and pharmaceuticals (Fadnavis, Radhika, & Devi, 2006).
5. Antioxidant Activity Studies
The study of antioxidant activity by Dawidowicz, Wianowska, and Olszowy (2012) examined the DPPH method, involving Ethyl acetate, which is structurally related to Ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate. This research is significant for understanding the antioxidant properties of various compounds (Dawidowicz, Wianowska, & Olszowy, 2012).
特性
IUPAC Name |
ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-9(6-11-7-9)13-5-8(10)12-4-2/h3H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOZMOVOCOMDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1(COC1)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

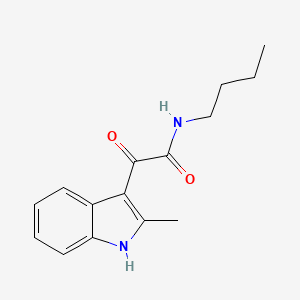
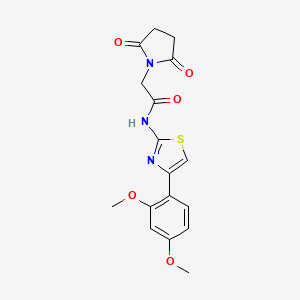
![2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2772571.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2772573.png)
![methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate](/img/structure/B2772576.png)
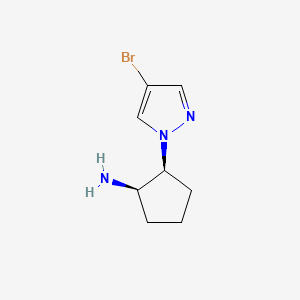
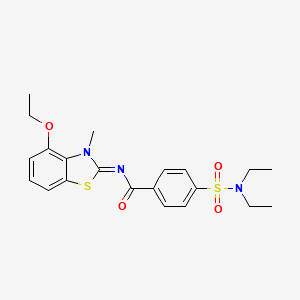

![2-(benzo[d]isoxazol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2772583.png)
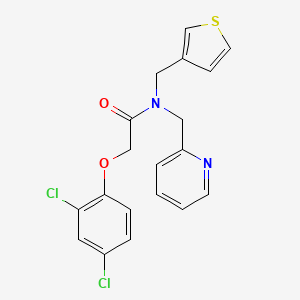

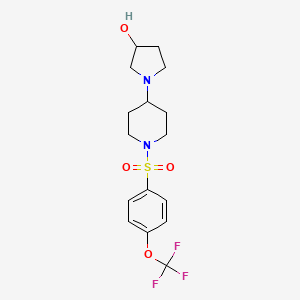
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2772590.png)